molecular formula C22H16O6 B11154951 2-{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}-1-(4-methoxyphenyl)ethanone

2-{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}-1-(4-methoxyphenyl)ethanone

Cat. No.: B11154951
M. Wt: 376.4 g/mol
InChI Key: PJHPWCVFNZSPJB-UHFFFAOYSA-N
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Description

2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-1-(4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that features a unique combination of furan and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-1-(4-METHOXYPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-1-(4-METHOXYPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-1-(4-METHOXYPHENYL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-1-(4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-1-(4-HYDROXYPHENYL)ETHAN-1-ONE
  • 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-1-(4-CHLOROPHENYL)ETHAN-1-ONE

Uniqueness

2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-1-(4-METHOXYPHENYL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H16O6

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C22H16O6/c1-25-15-6-4-14(5-7-15)19(23)13-27-16-8-9-20-17(11-16)18(12-28-20)22(24)21-3-2-10-26-21/h2-12H,13H2,1H3

InChI Key

PJHPWCVFNZSPJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CO4

Origin of Product

United States

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